N-Butyl-N-ethyl-2-methylpentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

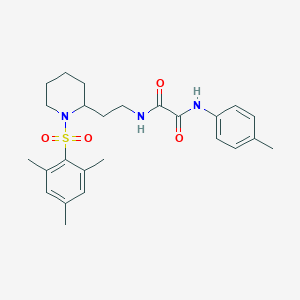

N-Butyl-N-ethyl-2-methylpentanamide is a chemical compound with the molecular formula C12H25NO . It has an average mass of 199.333 Da and a monoisotopic mass of 199.193619 Da .

Molecular Structure Analysis

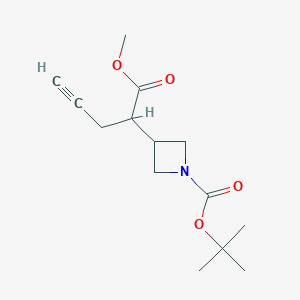

The molecular structure of N-Butyl-N-ethyl-2-methylpentanamide consists of a total of 32 bonds . There are 11 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, and 1 tertiary amide (aliphatic) . The 3D chemical structure image of N-Butyl-N-ethyl-2-methylpentanamide is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Scientific Research Applications

1. Inhibition of Estrogen Biosynthesis

Research by Hartmann and Batzl (1986) in the field of medicinal chemistry revealed that derivatives of aminoglutethimide, including compounds with n-butyl and 2-methylbutyl groups, demonstrated significant inhibition of human placental aromatase. This inhibition is critical in treating hormone-dependent breast cancer, suggesting potential applications of N-Butyl-N-ethyl-2-methylpentanamide in cancer treatment (Hartmann & Batzl, 1986).

2. Volatile Organic Compounds in Cancer Cells

A study by Sponring et al. (2009) identified volatile organic compounds (VOCs) specifically released by lung cancer cells, including 2-methylpentane. This compound's presence in exhaled breath of lung cancer patients, as opposed to healthy volunteers, suggests the potential of N-Butyl-N-ethyl-2-methylpentanamide derivatives in diagnostic procedures for lung cancer (Sponring et al., 2009).

3. Reactions of Alkyl Halides

Research by Depuy et al. (1990) in the Journal of the American Chemical Society on the gas-phase reactions of various alkyl halides, including n-butyl and neopentyl chlorides and bromides, reveals the chemical behavior of compounds structurally similar to N-Butyl-N-ethyl-2-methylpentanamide. This information is vital for understanding its potential reactivity and applications in synthetic chemistry (Depuy et al., 1990).

4. Polymeric Material Development

Revell, Braden, and Freeman (1998) conducted a study on poly(ethyl methacrylate) n-butyl methacrylate (PEMBMA), comparing it with conventional poly(methyl methacrylate) (PMMA). This study indicates the potential of using N-Butyl-N-ethyl-2-methylpentanamide derivatives in developing novel polymeric materials for various applications (Revell, Braden, & Freeman, 1998).

5. Effect on Soil Nitrogen Dynamics

A study by Bartling, Schloter, and Wilke (2010) on the impact of Ethyl tert-butyl ether (ETBE) and tert-amyl methyl ether (TAME) on soil nitrogen dynamics demonstrates the environmental implications of compounds related to N-Butyl-N-ethyl-2-methylpentanamide. The study shows that ETBE and TAME can affect nitrification in soil, indicating the potential environmental impact of similar compounds (Bartling, Schloter, & Wilke, 2010).

properties

IUPAC Name |

N-butyl-N-ethyl-2-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO/c1-5-8-10-13(7-3)12(14)11(4)9-6-2/h11H,5-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWCDRLOAGEEIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C(=O)C(C)CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Butyl-N-ethyl-2-methylpentanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-Cyano-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B2393274.png)

![Spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2393276.png)

![N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2393278.png)

![2-(2,4-difluorophenyl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2393279.png)

![2-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2393281.png)